molecular formula C9H10ClNS B1272750 Benzo[b]thiophen-3-ylmethanamine hydrochloride CAS No. 55810-74-7

Benzo[b]thiophen-3-ylmethanamine hydrochloride

Cat. No.: B1272750
CAS No.: 55810-74-7
M. Wt: 199.7 g/mol
InChI Key: MIAPJPCDRSPNPW-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-3-ylmethanamine hydrochloride is a chemical compound with the molecular formula C9H10ClNS. It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound.

Scientific Research Applications

Benzo[b]thiophen-3-ylmethanamine hydrochloride has several scientific research applications:

Safety and Hazards

When handling Benzo[b]thiophen-3-ylmethanamine hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]thiophen-3-ylmethanamine hydrochloride typically involves the reaction of benzothiophene with methanamine under specific conditions. One common method involves the use of alkynyl sulfides and aryne intermediates to form the benzothiophene scaffold . The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophen-3-ylmethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of benzo[b]thiophen-3-ylmethanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: Benzo[b]thiophen-3-ylmethanamine hydrochloride is unique due to its specific structure, which combines the properties of benzothiophene and methanamine.

Properties

IUPAC Name

1-benzothiophen-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAPJPCDRSPNPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380006
Record name 1-(1-Benzothiophen-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55810-74-7
Record name 1-(1-Benzothiophen-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-benzothiophen-3-yl)methanamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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